[3,3'-Bipyridin]-2-amine, 5-bromo-
CAS No.: 1335051-77-8
Cat. No.: VC4157598
Molecular Formula: C10H8BrN3
Molecular Weight: 250.099
* For research use only. Not for human or veterinary use.
![[3,3'-Bipyridin]-2-amine, 5-bromo- - 1335051-77-8](/images/structure/VC4157598.png)
Specification
CAS No. | 1335051-77-8 |
---|---|
Molecular Formula | C10H8BrN3 |
Molecular Weight | 250.099 |
IUPAC Name | 5-bromo-3-pyridin-3-ylpyridin-2-amine |
Standard InChI | InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14) |
Standard InChI Key | SIMQQHUUNNWOQR-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
[3,3'-Bipyridin]-2-amine, 5-bromo- consists of two pyridine rings linked by a single bond between their 3-positions (Figure 1). The primary pyridine ring bears an amine group (-NH) at position 2 and a bromine atom at position 5. The secondary pyridine ring remains unsubstituted. This arrangement creates a planar geometry conducive to coordination with transition metals .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 258.11 g/mol |
Hybridization | sp (pyridine rings) |
Bond Angles | ~120° (aromatic rings) |
Spectroscopic Characterization
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NMR: The NMR spectrum typically shows a singlet for the amine protons (δ ~5.4 ppm) and distinct aromatic signals for the pyridine rings. The bromine atom induces deshielding, shifting the adjacent pyridine protons upfield .
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Mass Spectrometry: The molecular ion peak appears at m/z 258 (M), with fragmentation patterns indicating loss of Br () and NH () .
Synthesis and Optimization
Bromination of 2-Aminopyridine
The synthesis begins with bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone. Careful control of stoichiometry (1:1 NBS:substrate) minimizes over-bromination, which produces the undesired 2-amino-3,5-dibromopyridine .
Reaction Conditions:
Cross-Coupling for Bipyridine Formation
A Heck reaction couples the brominated intermediate with pyridine-3-boronic acid under palladium catalysis. This step introduces the secondary pyridine ring .
Optimization Insights:
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 138°C, analogous to structurally related bromopyridines . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, consistent with the stability of aromatic amines .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic pyridine rings .
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Reactivity:
Coordination Chemistry and Applications
Ligand Design in Catalysis
The compound’s bipyridine framework and amine group enable polydentate coordination. Iron(II) and cobalt(II) complexes of similar ligands are active in ethylene oligomerization, producing α-olefins with Schulz-Flory distributions .
Table 2: Catalytic Performance of Metal Complexes
Metal Center | Activity (kg/mol·h) | Selectivity (C-C) |
---|---|---|
Fe(II) | 12,500 | 85% |
Co(II) | 8,900 | 78% |
Photophysical Applications
Conjugation between the pyridine rings and amine group results in a UV-Vis absorption maximum at 320 nm, suggesting potential use in organic semiconductors or light-harvesting materials .
Future Directions
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